1-Acetyl-2-(2-chloroethyl)piperidine
Description
Properties
CAS No. |
134277-62-6 |
|---|---|
Molecular Formula |
C9H16ClNO |
Molecular Weight |
189.68 g/mol |
IUPAC Name |
1-[2-(2-chloroethyl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C9H16ClNO/c1-8(12)11-7-3-2-4-9(11)5-6-10/h9H,2-7H2,1H3 |
InChI Key |
LVWMBGYLNYNDLJ-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCCCC1CCCl |
Canonical SMILES |
CC(=O)N1CCCCC1CCCl |
Synonyms |
Ethanone, 1-[2-(2-chloroethyl)-1-piperidinyl]- |
Origin of Product |
United States |
Ii. Synthetic Methodologies for 1 Acetyl 2 2 Chloroethyl Piperidine
Direct N-Acylation Approaches
This strategy focuses on the introduction of the acetyl group onto the nitrogen atom of a pre-formed 2-(2-chloroethyl)piperidine (B3045677) ring. This is a direct and often efficient method for constructing the final amide functionality.
The primary route in this category involves the N-acetylation of 2-(2-chloroethyl)piperidine or its hydrochloride salt. lookchem.comnbinno.com This precursor serves as the direct substrate for the introduction of the acetyl group. The reaction hinges on the nucleophilicity of the secondary amine of the piperidine (B6355638) ring, which attacks the electrophilic carbonyl carbon of an acetylating agent. A base is typically required to neutralize the acidic byproduct generated during the reaction, such as HCl when using acetyl chloride, thereby driving the reaction to completion. derpharmachemica.com The choice of solvent and reaction conditions is crucial to ensure high conversion and minimize potential side reactions.
The introduction of the acetyl group is commonly achieved using highly reactive acylating agents such as acetyl chloride or acetic anhydride (B1165640). nih.govlibretexts.org
Acetyl Chloride: This is a potent acylating agent that reacts readily with secondary amines. derpharmachemica.com The reaction is typically performed in an inert aprotic solvent, such as dichloromethane (B109758) or diethyl ether, in the presence of a base to scavenge the hydrogen chloride produced. semanticscholar.org Tertiary amines like triethylamine (B128534) are common choices for this purpose. The reaction is often conducted at reduced temperatures (e.g., 0 °C) to control its exothermic nature. semanticscholar.org
Acetic Anhydride: As a slightly less reactive alternative to acetyl chloride, acetic anhydride can also be used for N-acetylation. researchgate.netmdpi.com The reaction can be performed under solvent-free conditions or in various solvents. mdpi.com While sometimes slower, reactions with acetic anhydride can offer advantages in terms of handling and milder conditions. The reaction with secondary amines like piperidine can proceed to quantitative yields. nih.gov Acetic acid is the byproduct of this reaction.
| Acetylating Agent | Typical Base | Typical Solvent | Temperature | Key Features |
| Acetyl Chloride | Triethylamine, K₂CO₃ | Dichloromethane, DMF | 0 °C to Room Temp. | Highly reactive, generates HCl byproduct. derpharmachemica.comsemanticscholar.org |
| Acetic Anhydride | (Often not required) | Solvent-free, Acetonitrile | Room Temp. to 85 °C | Less reactive than acetyl chloride, generates acetic acid. mdpi.comcdnsciencepub.com |
Strategies Involving Chlorination of Hydroxyethyl (B10761427) Piperidine Derivatives
An alternative synthetic route involves starting with a more accessible precursor, 2-(2-hydroxyethyl)piperidine, and converting the hydroxyl group to a chloride. The acetylation step can be performed either before or after the chlorination.
The transformation of the primary alcohol in 2-(2-hydroxyethyl)piperidine to the corresponding alkyl chloride is a key step in this synthetic pathway. This is typically achieved using standard chlorinating agents that are effective for converting alcohols to alkyl chlorides. Thionyl chloride (SOCl₂) is a commonly employed reagent for this purpose. prepchem.com The reaction involves treating 2-(2-hydroxyethyl)piperidine, often as its hydrochloride salt, with thionyl chloride in a suitable solvent like chloroform (B151607). prepchem.com The mixture is typically heated to reflux to ensure the reaction goes to completion. prepchem.com This process yields 2-(2-chloroethyl)piperidine hydrochloride, which can then be used in a subsequent acetylation step. prepchem.com
A specific example of this conversion is detailed in the table below. prepchem.com
| Starting Material | Reagent | Solvent | Reaction Time | Temperature | Yield |
| 2-(2-hydroxyethyl)piperidine | Thionyl Chloride (SOCl₂) | Chloroform | 2.5 hours | Reflux | 46% |
This multi-step approach allows for flexibility in the synthetic sequence. There are two primary pathways:
Chlorination followed by N-Acetylation: In this sequence, 2-(2-hydroxyethyl)piperidine is first converted to 2-(2-chloroethyl)piperidine hydrochloride as described in section 2.2.1. prepchem.com The resulting product is then subjected to N-acetylation using reagents like acetyl chloride or acetic anhydride, as detailed in section 2.1.2, to yield the final product, 1-Acetyl-2-(2-chloroethyl)piperidine.
N-Acetylation followed by Chlorination: Alternatively, the order of reactions can be reversed. The starting material, 2-(2-hydroxyethyl)piperidine, is first N-acetylated to form 1-acetyl-2-(2-hydroxyethyl)piperidine. This intermediate, which now contains a secondary alcohol, can then be chlorinated. The chlorination of the hydroxyl group in this acetylated intermediate would be carried out using a suitable chlorinating agent, such as thionyl chloride or phosphorus pentachloride, to afford the target compound. This approach protects the amine functionality as an amide, which can influence the conditions required for the subsequent chlorination step. A similar strategy of acetylating a precursor containing a hydroxyl group is seen in the synthesis of 1-acetyl-4-(4-hydroxy phenyl) piperazine. google.com
Piperidine Ring Formation with Pre-functionalized Synthons
Instead of modifying a pre-existing piperidine, the target molecule can be constructed by forming the piperidine ring itself from acyclic precursors. These methods aim to build the heterocyclic core with the necessary substituents already incorporated or positioned for easy elaboration. General strategies for piperidine synthesis that could be adapted include intramolecular cyclization and reductive amination. nih.govnih.gov
For instance, an acyclic amino compound containing the chloroethyl side chain and a protected or acetylated nitrogen could undergo intramolecular cyclization to form the piperidine ring. researchgate.net Such a reaction could involve the nucleophilic attack of the nitrogen onto an electrophilic carbon at the other end of the chain. Another approach is the reductive amination of a suitable dicarbonyl compound with an amine precursor, which can lead to the formation of the piperidine ring in a single step. nih.gov While these are general and powerful methods for piperidine synthesis, their application to the specific synthesis of this compound would require the careful design and synthesis of appropriately functionalized acyclic starting materials. beilstein-journals.orgorganic-chemistry.org
Cyclization Reactions Incorporating Acetyl and Chloroethyl Moieties
The formation of the piperidine ring is a critical step in the synthesis of this compound. While direct cyclization to form the final compound in one step is complex, the piperidine core is typically constructed first, followed by modification of the side chain and N-acetylation. General strategies for piperidine synthesis often involve the intramolecular cyclization of linear precursors.
One plausible cyclization approach is the reductive amination of a 1,5-dicarbonyl compound. For a 2-substituted piperidine, this could involve a precursor like a 1,5-keto-aldehyde. In a hypothetical pathway relevant to the target molecule, a precursor containing a protected hydroxyl group could be cyclized. For instance, a 6-amino-2-(benzyloxy)hexanal could undergo intramolecular reductive amination to form 2-(2-(benzyloxy)ethyl)piperidine. This intermediate would then undergo deprotection and chlorination before the final acetylation step.
Another established method for forming substituted piperidine rings is through the hydrogenation of pyridine (B92270) precursors. The synthesis could begin with 2-pyridineethanol, which is catalytically hydrogenated to produce 2-(2-hydroxyethyl)piperidine. This saturated heterocycle is the direct precursor for the subsequent chlorination and acetylation steps.
Advanced stereoselective methods also employ cyclization cascades. For example, a double reductive amination sequence using a 1,5-keto-aldehyde with a primary amine can yield highly substituted piperidines, often with excellent stereocontrol when a chiral auxiliary is used. rsc.orgnih.gov
Retrosynthetic Analysis for Elucidating Synthetic Pathways
Retrosynthetic analysis provides a logical framework for planning the synthesis of this compound by breaking it down into simpler, commercially available starting materials.
The primary retrosynthetic disconnection is the C-N bond of the acetyl group, identifying it as a late-stage functionalization. This leads back to the key intermediate, 2-(2-chloroethyl)piperidine, and an acetylating agent such as acetyl chloride.
| Target Molecule | Disconnection | Precursors |
| This compound | C(O)-N bond (Amide formation) | 2-(2-Chloroethyl)piperidine + Acetyl Chloride |
The next disconnection involves a Functional Group Interconversion (FGI) on the chloroethyl side chain. A chloro group is readily synthesized from a primary alcohol. This points to 2-(2-hydroxyethyl)piperidine as the next key precursor.
| Precursor | Transformation | Precursor |
| 2-(2-Chloroethyl)piperidine | FGI (Chlorination) | 2-(2-Hydroxyethyl)piperidine |
Finally, the 2-substituted piperidine ring itself can be disconnected. A common strategy for synthesizing this structure is the reduction of a corresponding pyridine. This leads back to 2-pyridineethanol (also known as 2-(2-hydroxyethyl)pyridine) as a plausible starting material.
This complete retrosynthetic pathway suggests a forward synthesis commencing with 2-pyridineethanol, followed by hydrogenation, chlorination, and N-acetylation. A documented synthesis of the key intermediate, 2-(2-chloroethyl)piperidine hydrochloride, starts from 2-(2-hydroxyethyl)piperidine and uses thionyl chloride in chloroform to replace the hydroxyl group with a chlorine atom. prepchem.com The subsequent N-acetylation is a standard procedure, often carried out with acetyl chloride in the presence of a base like triethylamine. nih.gov
| Step | Starting Material | Reagents | Product |
| 1. Hydrogenation | 2-Pyridineethanol | H₂, Catalyst (e.g., Ni, Rh) | 2-(2-Hydroxyethyl)piperidine |
| 2. Chlorination | 2-(2-Hydroxyethyl)piperidine | Thionyl chloride (SOCl₂) | 2-(2-Chloroethyl)piperidine |
| 3. Acetylation | 2-(2-Chloroethyl)piperidine | Acetyl chloride, Triethylamine | This compound |
Stereochemical Considerations in Synthesis
The structure of this compound contains a stereocenter at the C2 position of the piperidine ring. Consequently, the compound can exist as a pair of enantiomers, (R)- and (S)-1-Acetyl-2-(2-chloroethyl)piperidine.
Syntheses that begin with achiral starting materials, such as the hydrogenation of 2-pyridineethanol, will produce a racemic mixture of the two enantiomers. The hydrogenation of the pyridine ring does not introduce any stereochemical bias, resulting in equal amounts of the R and S configurations at the C2 position.
Achieving an enantiomerically enriched or pure product requires a stereoselective synthesis. There are several strategies to accomplish this:
Chiral Resolution: The racemic mixture of an intermediate, such as 2-(2-hydroxyethyl)piperidine, could be separated into its individual enantiomers using a chiral resolving agent. Each enantiomer would then be carried forward through the subsequent chlorination and acetylation steps to yield the corresponding enantiopure final product.
Asymmetric Synthesis: Modern synthetic methods allow for the direct creation of chiral piperidines. Chemo-enzymatic approaches, for instance, can achieve the asymmetric dearomatization of activated pyridines to produce substituted piperidines with high enantiomeric excess. nih.gov Other methods use chiral auxiliaries to direct the stereochemical outcome of cyclization reactions, yielding a single diastereomer which can then be converted to the desired enantiomer. rsc.orgnih.gov Palladium-catalyzed reactions have also been developed for the stereoselective preparation of 2-substituted piperidines. ajchem-a.com
The choice of synthetic route—whether racemic or stereoselective—depends on the specific application for which this compound is intended.
Iii. Chemical Transformations and Reaction Mechanisms of 1 Acetyl 2 2 Chloroethyl Piperidine
Reactivity at the 2-(2-chloroethyl) Moiety
The 2-(2-chloroethyl) side chain is the most reactive site for nucleophilic attack and elimination reactions. The carbon atom bonded to the chlorine is an electrophilic center, susceptible to reaction with various nucleophiles. The chlorine atom is a competent leaving group, facilitating these transformations.
The primary alkyl chloride structure of the 2-(2-chloroethyl) moiety strongly favors the bimolecular nucleophilic substitution (SN2) pathway. wikipedia.org This mechanism involves a backside attack by a nucleophile on the carbon atom bearing the chlorine, leading to an inversion of stereochemistry if the carbon were chiral. The reaction proceeds in a single, concerted step. wikipedia.org SN1 reactions are generally disfavored for primary alkyl halides due to the instability of the corresponding primary carbocation.
One of the classic methods for forming ethers is the Williamson ether synthesis, which involves the reaction of an alkyl halide with an alkoxide ion. masterorganicchemistry.com In the case of 1-Acetyl-2-(2-chloroethyl)piperidine, treatment with an alkoxide, such as sodium ethoxide, would result in the displacement of the chloride ion to form the corresponding ether. The reaction proceeds via an SN2 mechanism. wikipedia.org
Reaction Scheme: this compound + Sodium Ethoxide → 1-Acetyl-2-(2-ethoxyethyl)piperidine + Sodium Chloride
The table below outlines representative conditions for this transformation.
| Reactant | Nucleophile | Solvent | Temperature | Product |
| This compound | Sodium Ethoxide (C₂H₅ONa) | Ethanol (EtOH) | Reflux | 1-Acetyl-2-(2-ethoxyethyl)piperidine |
| This compound | Sodium Methoxide (CH₃ONa) | Methanol (MeOH) | Reflux | 1-Acetyl-2-(2-methoxyethyl)piperidine |
The chloroethyl group can readily undergo nucleophilic substitution with primary or secondary amines to generate N-functionalized derivatives. This reaction extends the carbon-nitrogen framework and is a common strategy in the synthesis of more complex piperidine-containing structures. The reaction with a secondary amine, such as diethylamine, would proceed via an SN2 pathway to yield a tertiary amine.
Reaction Scheme: this compound + Diethylamine → 1-Acetyl-2-[2-(diethylamino)ethyl]piperidine
The table below summarizes typical parameters for the amination reaction.
| Reactant | Nucleophile | Solvent | Conditions | Product |
| This compound | Diethylamine | Acetonitrile (CH₃CN) | Heat, sealed tube | 1-Acetyl-2-[2-(diethylamino)ethyl]piperidine |
| This compound | Piperidine (B6355638) | Dimethylformamide (DMF) | 80 °C | 1-Acetyl-2-(2-piperidinoethyl)piperidine |
The structure of this compound presents the possibility for intramolecular reactions. While the N-acetyl group reduces the nucleophilicity of the piperidine nitrogen, deacetylation under basic conditions would unmask the secondary amine. This free amine could then act as an internal nucleophile, attacking the electrophilic carbon of the chloroethyl side chain. This intramolecular SN2 reaction would result in the formation of a bicyclic system, specifically a substituted indolizidine ring system.
This transformation is a two-step process:
Deacetylation: Hydrolysis of the N-acetyl group to reveal the secondary amine.
Intramolecular Cyclization: The piperidine nitrogen attacks the chloroethyl side chain to form the bicyclic product.
Reaction Scheme:
The table below details plausible conditions for this tandem reaction.
| Step | Reagents | Solvent | Conditions | Intermediate/Product |
| 1 (Deacetylation) | Sodium Hydroxide (B78521) (aq) | Ethanol/Water | Reflux | 2-(2-chloroethyl)piperidine |
| 2 (Cyclization) | (self-reaction) | Ethanol/Water | Reflux | Octahydroindolizine |
When this compound is treated with a strong, sterically hindered base, an elimination reaction can compete with or dominate over substitution. The E2 (bimolecular elimination) mechanism is favored, where the base abstracts a proton from the carbon adjacent to the chloro-bearing carbon (the β-carbon), and the chloride leaving group departs simultaneously, forming an alkene. libretexts.org Using a bulky base like potassium tert-butoxide minimizes competing SN2 reactions. utdallas.edu The product of this reaction would be 1-Acetyl-2-vinylpiperidine. According to Zaitsev's rule, elimination reactions tend to form the most substituted alkene; however, in this case, only one major product is expected from the elimination of HCl from the side chain. masterorganicchemistry.com
Reaction Scheme: this compound + Potassium tert-butoxide → 1-Acetyl-2-vinylpiperidine + Potassium Chloride + tert-Butanol
The table below provides a representative example of conditions for this elimination reaction.
| Reactant | Base | Solvent | Temperature | Product |
| This compound | Potassium tert-butoxide (t-BuOK) | Tetrahydrofuran (THF) | Room Temperature | 1-Acetyl-2-vinylpiperidine |
Nucleophilic Substitution Reactions (SN1/SN2 pathways)
Transformations Involving the N-Acetyl Group
The N-acetyl group, being an amide, can undergo several characteristic transformations, most notably hydrolysis to the parent amine or reduction to an ethyl group.
Amide hydrolysis can be achieved under either acidic or basic conditions. youtube.com Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water. Base-catalyzed hydrolysis proceeds via the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. Both pathways ultimately cleave the amide bond, yielding 2-(2-chloroethyl)piperidine (or its protonated form) and acetic acid (or its conjugate base).
Reaction Scheme (Acid Hydrolysis): this compound + H₃O⁺/H₂O → 2-(2-chloroethyl)piperidinium + Acetic Acid
Alternatively, the amide can be reduced to a tertiary amine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is typically required for this transformation. The reaction converts the carbonyl group (C=O) of the acetyl moiety into a methylene (B1212753) group (CH₂), resulting in the formation of 1-Ethyl-2-(2-chloroethyl)piperidine.
Reaction Scheme (Reduction):
The table below summarizes these transformations.
| Transformation | Reagents | Solvent | Conditions | Product |
| Acid Hydrolysis | Hydrochloric Acid (aq) | Water | Reflux | 2-(2-chloroethyl)piperidine |
| Base Hydrolysis | Sodium Hydroxide (aq) | Water/Ethanol | Reflux | 2-(2-chloroethyl)piperidine |
| Reduction | 1. Lithium Aluminum Hydride (LiAlH₄) 2. H₂O | Diethyl Ether or THF | Reflux, then quench | 1-Ethyl-2-(2-chloroethyl)piperidine |
Hydrolytic Cleavage and Transamidation Reactions
The N-acetyl group of this compound is susceptible to cleavage under both acidic and basic conditions, a common reaction for amides.
Hydrolytic Cleavage:
Under acidic conditions, the acetyl group can be removed to yield 2-(2-chloroethyl)piperidine. The mechanism typically involves protonation of the amide oxygen, followed by nucleophilic attack of water on the carbonyl carbon. Subsequent elimination of the piperidine moiety and deprotonation yields acetic acid and the protonated piperidine derivative.
Basic hydrolysis, on the other hand, proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the piperidine anion, which is subsequently protonated by water to give 2-(2-chloroethyl)piperidine and an acetate (B1210297) salt. The deacetylation of N-acetyl groups is a well-established process, often requiring treatment with a concentrated alkali solution at elevated temperatures. nih.gov
Transamidation Reactions:
Transamidation offers a method to replace the acetyl group with a different acyl group without complete removal to the free amine. This can be achieved by reacting this compound with an amine in the presence of a suitable catalyst. While this specific reaction for this molecule is not extensively documented, the transamidation of N-acetyl groups is a known transformation. For instance, the N-acetyl groups in chitin (B13524) can undergo transamidation with various amines to form the corresponding amide products. frontiersin.org This suggests that this compound could potentially react with other amines under appropriate conditions to yield different N-acyl-2-(2-chloroethyl)piperidines.
| Reaction | Reagents and Conditions | Products |
| Acidic Hydrolysis | H₃O⁺, heat | 2-(2-chloroethyl)piperidine hydrochloride, Acetic acid |
| Basic Hydrolysis | NaOH, H₂O, heat | 2-(2-chloroethyl)piperidine, Sodium acetate |
| Transamidation | R-NH₂, Catalyst, heat | N-acyl-2-(2-chloroethyl)piperidine, Acetamide |
Reactivity of the Acetyl Carbonyl (e.g., Enolization and α-Substitutions)
The acetyl group of this compound has acidic α-hydrogens on the methyl group, which can be removed by a strong base to form an enolate. This enolate is a key intermediate for α-substitution reactions.
Enolization:
The formation of an enolate from the acetyl group requires a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to prevent competing nucleophilic attack at the carbonyl carbon. The use of a bulky base like LDA at low temperatures typically favors the formation of the kinetic enolate. youtube.com
α-Substitutions:
Once formed, the enolate can act as a nucleophile and react with various electrophiles in an SN2-type reaction. A common example is α-alkylation, where the enolate reacts with an alkyl halide to form a new carbon-carbon bond at the α-position. libretexts.org This would result in the formation of a 1-(alkanoyl)-2-(2-chloroethyl)piperidine derivative. The success of this reaction is dependent on the use of a good electrophile, typically a primary or secondary alkyl halide. libretexts.org
| Reaction Step | Reagents | Intermediate/Product |
| Enolate Formation | Lithium diisopropylamide (LDA) | Lithium enolate of this compound |
| α-Alkylation | Alkyl halide (R-X) | 1-(1-oxoalkyl)-2-(2-chloroethyl)piperidine |
Reactivity of the Piperidine Nitrogen (Post-Deacetylation or in Specific Contexts)
Following the removal of the electron-withdrawing acetyl group, the nitrogen atom of the resulting 2-(2-chloroethyl)piperidine becomes significantly more nucleophilic and basic, allowing for characteristic amine reactions.
Alkylation:
The secondary amine of 2-(2-chloroethyl)piperidine can be alkylated by reaction with alkyl halides. This reaction proceeds via nucleophilic attack of the nitrogen on the electrophilic carbon of the alkyl halide.
Quaternization:
Further alkylation of the tertiary amine can lead to the formation of a quaternary ammonium (B1175870) salt, a reaction known as the Menshutkin reaction. The study of N-quaternization of substituted piperidines has been a topic of interest due to the applications of the resulting ammonium salts. researchgate.net The stereochemistry of quaternization can be influenced by the substituents on the piperidine ring. researchgate.net In the case of 2-(2-chloroethyl)piperidine, intramolecular quaternization is also a possibility, where the nitrogen atom attacks the electrophilic carbon of the chloroethyl side chain, leading to the formation of a bicyclic aziridinium (B1262131) ion. This is a key step in certain rearrangement pathways.
| Reaction | Reactant | Reagents | Product |
| N-Alkylation | 2-(2-chloroethyl)piperidine | R-X | N-alkyl-2-(2-chloroethyl)piperidine |
| Quaternization | N-alkyl-2-(2-chloroethyl)piperidine | R'-X | N,N-dialkyl-2-(2-chloroethyl)piperidinium halide |
| Intramolecular Quaternization | 2-(2-chloroethyl)piperidine | - | Bicyclic aziridinium salt |
Rearrangement Pathways and Ring Expansions/Contractions
The structure of this compound and its deacetylated form allows for the possibility of various rearrangement reactions, including both ring expansion and contraction, often proceeding through bicyclic intermediates.
Ring Expansions:
Ring expansion of piperidine derivatives to seven-membered rings (azepanes) or larger rings can occur under specific conditions. For instance, palladium-catalyzed allylic amine rearrangements can facilitate a two-carbon ring expansion of 2-vinyl piperidines to their azocane (B75157) counterparts. chemrxiv.orgresearchgate.net While not directly applicable to the chloroethyl side chain, it illustrates a pathway for piperidine ring expansion. Another potential route for ring expansion involves the formation of a bicyclic aziridinium intermediate, which can then be opened by a nucleophile to yield a larger ring. researchgate.netacs.orgnih.gov
Ring Contractions:
Ring contraction of piperidines to pyrrolidines is a known transformation. One common strategy involves the formation of a bicyclic aziridinium ion from a piperidine with a leaving group at the 3-position. Subsequent nucleophilic attack leads to the ring-contracted pyrrolidine. researchgate.net More recently, oxidative rearrangement methods have been developed for the ring contraction of N-H piperidines to pyrrolidines. researchgate.netdntb.gov.ua Another approach involves the photomediated ring contraction of N-acylpiperidines, which proceeds through a Norrish type II hydrogen atom transfer followed by a homolytic C-N bond fragmentation and subsequent intramolecular Mannich reaction. nih.gov
A significant potential rearrangement for 2-(2-chloroethyl)piperidine (formed after deacetylation) is an intramolecular cyclization to form a bicyclic system. The nitrogen atom can act as an internal nucleophile, displacing the chloride to form a condensed five-membered ring, resulting in an indolizidine or a related bicyclic structure.
| Rearrangement Type | Starting Material Moiety | Key Intermediate | Product Moiety |
| Ring Expansion | 2-Substituted Piperidine | Bicyclic Aziridinium Ion | Substituted Azepane/Azocane |
| Ring Contraction | N-Acylpiperidine | 1,4-Diradical | Substituted Pyrrolidine |
| Intramolecular Cyclization | 2-(2-chloroethyl)piperidine | - | Indolizidine derivative |
Iv. Derivatives and Analogues of 1 Acetyl 2 2 Chloroethyl Piperidine
Structural Modifications of the Chloroethyl Side Chain
The 2-(2-chloroethyl) substituent is a primary site for chemical elaboration. Its reactivity as an alkylating agent, owing to the terminal chlorine atom, allows for a wide range of transformations. ontosight.ai Modifications can include changing the length or branching of the alkyl chain and replacing the chlorine atom with various other functional groups.
Altering the two-carbon ethyl linker to create longer or branched side chains requires multi-step synthetic approaches, as direct extension is not straightforward. A hypothetical route to a propyl analogue, for instance, could begin with the reduction of 1-acetyl-piperidine-2-carboxylic acid to the corresponding alcohol, 1-acetyl-2-(hydroxymethyl)piperidine. Subsequent oxidation would yield the aldehyde, which can then be subjected to a Wittig reaction with a suitable phosphorane (e.g., Ph₃P=CHCH₃) to introduce a propenyl group. Hydrogenation of the double bond and conversion of the terminal group to a chloride would yield the desired chain-extended analogue.
Similarly, branched analogues could be synthesized by using branched Wittig reagents or by employing Grignard reagents on the intermediate aldehyde, followed by conversion of the resulting secondary alcohol to the corresponding chloride. These strategies allow for systematic variation of the side chain's steric and electronic properties.
The chlorine atom of the chloroethyl side chain is a versatile handle for introducing a wide array of functional groups via nucleophilic substitution reactions. The reactivity is typical of a primary alkyl chloride, enabling displacement by a variety of nucleophiles.
Halogen Exchange: The chlorine can be readily exchanged for other halogens. For example, a Finkelstein reaction, using sodium iodide in acetone, would convert the chloroethyl group to an iodoethyl group. The iodo-analogue is often more reactive and can serve as a superior intermediate for subsequent nucleophilic substitutions.
Functional Group Interconversion: The chloroethyl group can react with various nucleophiles to introduce different functionalities. For example, reaction with sodium azide (B81097) (NaN₃) would yield the corresponding 2-(2-azidoethyl)piperidine derivative, which can be further reduced to the amine. Other common nucleophiles include cyanide (to form a nitrile), thiols (to form thioethers), and amines (to form secondary or tertiary amines). These reactions significantly broaden the range of accessible analogues from a common chloroethyl precursor.
The table below summarizes potential derivatizations of the chloroethyl side chain through nucleophilic substitution.
| Reagent | Solvent | Product Functional Group | Analogue Name (Illustrative) |
| Sodium Iodide (NaI) | Acetone | Iodoalkane | 1-Acetyl-2-(2-iodoethyl)piperidine |
| Sodium Azide (NaN₃) | DMF | Azide | 1-Acetyl-2-(2-azidoethyl)piperidine |
| Potassium Cyanide (KCN) | Ethanol/Water | Nitrile | 1-Acetyl-3-(piperidin-2-yl)propanenitrile |
| Sodium Hydrosulfide (NaSH) | Ethanol | Thiol | 2-(1-Acetylpiperidin-2-yl)ethanethiol |
| Ammonia (NH₃) | Ethanol | Primary Amine | 1-Acetyl-2-(2-aminoethyl)piperidine |
| Piperidine (B6355638) | Acetonitrile | Tertiary Amine | 1-Acetyl-2-(2-(piperidin-1-yl)ethyl)piperidine |
This table presents plausible reactions based on the known reactivity of alkyl chlorides.
Substitutions and Modifications on the Piperidine Ring System
Modifying the piperidine ring itself introduces another dimension of structural diversity. Substituents can be introduced at various positions on the ring, influencing the molecule's conformation and properties.
Creating analogues with substituents on the piperidine ring generally involves starting with an appropriately substituted precursor. For example, the synthesis of a methyl-substituted analogue could start from a methylpyridine (lutidine or picoline). Catalytic hydrogenation of the substituted pyridine (B92270) ring yields the corresponding methylpiperidine, which can then be elaborated through synthetic steps analogous to those for the unsubstituted parent compound.
More advanced methods allow for the direct introduction of substituents onto a pre-formed piperidine ring. For instance, an electrochemical methoxylation of an N-acylpiperidine (such as 1-acetylpiperidine) can generate an N-acyliminium ion precursor. nih.gov This electrophilic intermediate can then react with various carbon nucleophiles, such as Grignard reagents (for alkyl substitutions) or organozinc compounds (for aryl substitutions), to introduce a substituent at the 2-position. nih.gov Applying this logic, one could functionalize the 6-position (alpha to the nitrogen) of the 1-acetyl-2-(2-chloroethyl)piperidine scaffold.
Piperidones, particularly 2-piperidones (valerolactams), are versatile precursors for synthesizing substituted piperidine derivatives. nih.govgoogle.com A synthetic route to this compound analogues could commence with a 2-piperidone. The nitrogen of the lactam can be protected, for example, as a Boc-derivative. The alpha-carbon (position 3) can then be deprotonated with a strong base like lithium diisopropylamide (LDA) and alkylated with a suitable two-carbon electrophile, such as 1-bromo-2-(t-butyldimethylsilyloxy)ethane, to install the protected hydroxyethyl (B10761427) side chain. Subsequent N-acetylation (replacing the Boc group), reduction of the lactam amide to the amine, deprotection of the silyl (B83357) ether, and chlorination of the resulting primary alcohol would furnish the target structure. This approach also allows for the synthesis of derivatives with substitutions at positions 3, 4, 5, or 6 by starting with appropriately substituted piperidones. rsc.org
Incorporation into Polycyclic and Fused Ring Systems
The this compound scaffold can serve as a building block for constructing more complex polycyclic and fused ring systems, which are common motifs in natural products and pharmaceuticals. The reactive chloroethyl side chain is particularly suited for intramolecular cyclization reactions. nih.gov
For instance, if an electron-rich aromatic ring were attached to the piperidine nitrogen (instead of the acetyl group), an intramolecular Friedel-Crafts-type alkylation could occur, leading to a fused tricyclic system. More commonly, the chloroethyl group can be used to form a new ring by alkylating a nucleophilic center within the same molecule.
A plausible strategy involves the synthesis of a piperidine derivative bearing a nucleophilic side chain at another position. If this nucleophile is an amine or a stabilized carbanion, it could displace the chloride on the ethyl side chain, resulting in the formation of a bicyclic system. For example, an intramolecular N-alkylation could lead to the formation of an indolizidine or quinolizidine (B1214090) skeleton, which are core structures of many alkaloids. Such cyclizations can be promoted by a non-nucleophilic base to first deprotonate the nucleophile or can occur directly upon heating. The regiochemical outcome (e.g., size of the newly formed ring) would be governed by Baldwin's rules for ring closure. nih.gov The development of bicyclic piperidines is an active area of research, with methods like intramolecular [2+2] photocycloadditions being used to create fused ring systems. researchgate.net
Spectroscopic and Analytical Data for this compound Not Available in Publicly Accessible Records
A comprehensive search for advanced spectroscopic and analytical data for the chemical compound "this compound" has yielded no specific experimental results for this molecule. Detailed searches for its Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data did not locate any published research or database entries containing the required characterization information.
While information is available for related compounds, such as 1-acetylpiperidine (B1204225) and 1-(2-chloroethyl)piperidine (B1294334), these data sets are not applicable to the target molecule, which features a unique substitution pattern. The presence of both an acetyl group on the nitrogen and a 2-chloroethyl group at the second position of the piperidine ring would produce a distinct spectroscopic fingerprint.
Without primary or secondary sources reporting the ¹H NMR, ¹³C NMR, 2D NMR, IR, and MS data, a scientifically accurate and detailed characterization as requested cannot be provided. The generation of such an article requires specific, experimentally determined data which appears to be absent from the public domain at this time.
V. Advanced Spectroscopic and Analytical Characterization of 1 Acetyl 2 2 Chloroethyl Piperidine
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Fragmentation Pathway Analysis
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns. In the mass spectrum of 1-Acetyl-2-(2-chloroethyl)piperidine, the molecular ion peak [M]⁺ would be observed, and its fragmentation can be predicted to follow several logical pathways based on the lability of its chemical bonds.
The primary fragmentation processes for piperidine (B6355638) derivatives typically involve alpha-cleavage adjacent to the nitrogen atom and the loss of substituents. nih.govlibretexts.org For this compound, the fragmentation is expected to be directed by the N-acetyl group, the chloroethyl side chain, and the piperidine ring structure itself.
Key proposed fragmentation pathways include:
Loss of the Acetyl Group: Cleavage of the N-C bond can result in the loss of a ketene (B1206846) molecule (CH₂=C=O) or an acetyl radical (•COCH₃), leading to significant fragment ions.
Cleavage of the Chloroethyl Side Chain: The C-C bond between the piperidine ring and the chloroethyl group is susceptible to cleavage, leading to the formation of a stable piperidinyl-methyl cation or related fragments. Loss of a chlorine radical (•Cl) or hydrogen chloride (HCl) from the side chain are also highly probable events.
Ring Opening and Fragmentation: The piperidine ring can undergo characteristic ring-opening fragmentations, often initiated by an alpha-cleavage, resulting in a series of smaller ions that are diagnostic for the piperidine core. wvu.edu
A plausible fragmentation pathway could involve the initial formation of the molecular ion, which then undergoes cleavage at the C2 position, losing the chloroethyl side chain to form a stable N-acetyl piperidinium (B107235) ion. Another major pathway could be the loss of the acetyl group, followed by fragmentation of the chloroethylpiperidine cation.
Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure/Identity | Plausible Fragmentation Pathway |
| 189/191 | [C₉H₁₆ClNO]⁺ | Molecular Ion [M]⁺ (Isotopic peak due to ³⁵Cl/³⁷Cl) |
| 146 | [C₉H₁₆NO]⁺ | Loss of Chlorine radical (•Cl) from the molecular ion |
| 126 | [C₇H₁₂NO]⁺ | Alpha-cleavage with loss of the chloroethyl radical (•CH₂CH₂Cl) |
| 84 | [C₅H₁₀N]⁺ | Fragmentation of the piperidine ring after initial side-chain loss |
| 43 | [C₂H₃O]⁺ | Acetyl cation [CH₃CO]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The presence of chromophores, which are typically unsaturated functional groups or conjugated π-systems, is necessary for a compound to absorb light in the 200–800 nm range. researchgate.net
The structure of this compound lacks any extended conjugated systems. The piperidine ring is fully saturated and does not absorb in the near-UV or visible range. nist.gov The only chromophore present in the molecule is the amide carbonyl group (C=O) from the acetyl moiety. Simple, non-conjugated amides exhibit a weak absorption band corresponding to an n → π* (n-to-pi-star) electronic transition. This transition involves the excitation of a non-bonding electron from the oxygen atom to the antibonding π* orbital of the carbonyl group. This absorption is typically observed at the lower end of the UV spectrum, around 210–220 nm.
Therefore, the UV-Vis spectrum of this compound is expected to be relatively simple, characterized by a single weak absorption band in the far UV region. The absence of absorption at longer wavelengths confirms the lack of electronic conjugation within the molecule.
Table 2: Expected UV-Vis Spectroscopic Data for this compound
| Parameter | Expected Value/Observation | Interpretation |
| λmax (Wavelength of Maximum Absorbance) | ~210–220 nm | Corresponds to the amide chromophore. |
| Molar Absorptivity (ε) | Low | Characteristic of a weak, forbidden n → π* transition. |
| Electronic Transition | n → π* | Excitation of a lone-pair electron on the oxygen to the C=O antibonding orbital. |
| Conjugation | None | The molecule is a saturated system with an isolated chromophore. |
Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Structure and Crystal Packing
As of the latest review of crystallographic databases, a single crystal structure for this compound has not been publicly reported. However, if a suitable crystal were grown and analyzed, the SC-XRD experiment would provide invaluable structural data.
The analysis would be expected to reveal:
Molecular Conformation: The piperidine ring would likely adopt a stable chair conformation. The analysis would determine the precise orientation of the N-acetyl and the 2-(2-chloroethyl) substituents, specifying whether they are in axial or equatorial positions.
Intramolecular Dimensions: Exact measurements of all bond lengths (e.g., C-N, C-C, C=O, C-Cl) and bond angles would be obtained, confirming the molecular connectivity and providing insight into any steric strain. mdpi.com
Table 3: Crystallographic Parameters Obtainable from a Hypothetical SC-XRD Analysis of this compound
| Parameter | Information Provided |
| Crystal System | The basic symmetry of the unit cell (e.g., monoclinic, orthorhombic). |
| Space Group | The complete symmetry description of the crystal lattice. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal. |
| Z (Molecules per unit cell) | The number of molecules contained within one unit cell. |
| Bond Lengths (Å) | Precise distances between bonded atoms. |
| Bond Angles (°) | Angles formed by three covalently bonded atoms. |
| Torsional Angles (°) | Dihedral angles describing the conformation around chemical bonds. |
| Intermolecular Contacts | Distances and types of non-covalent interactions between adjacent molecules. |
Vi. Theoretical and Computational Chemistry of 1 Acetyl 2 2 Chloroethyl Piperidine
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in determining the electronic structure and geometry of molecules. nih.govresearchgate.net These methods solve approximations of the Schrödinger equation to predict a molecule's energetic and electronic properties. researchgate.net For a substituted piperidine (B6355638) like the title compound, DFT, often using functionals like B3LYP with basis sets such as 6-311G(d,p), can be employed to accurately model its characteristics. nih.govresearchgate.net
The piperidine ring is known for its conformational flexibility, primarily adopting a low-energy chair conformation to minimize angular and torsional strain. Other higher-energy conformations include the boat and twist-boat forms. For 1-Acetyl-2-(2-chloroethyl)piperidine, the chair conformation is predicted to be the most stable ground state.
Table 1: Illustrative Conformational Energy Differences for a Substituted Piperidine Ring This table presents typical relative energy values found in computational studies of piperidine derivatives to illustrate the stability of the chair conformation.
| Conformation | Relative Energy (kcal/mol) | Predicted Stability |
| Chair | 0.0 | Most Stable |
| Twist-Boat | 5.0 - 6.0 | Less Stable |
| Boat | 6.0 - 7.0 | Least Stable |
Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential (MEP))
The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. researchgate.net The HOMO energy indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.govresearchgate.net
The Molecular Electrostatic Potential (MEP) map is another crucial tool that visualizes the charge distribution on the molecule's surface. nih.gov It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show a negative potential (red/yellow) around the carbonyl oxygen of the acetyl group and the chlorine atom, highlighting these as sites susceptible to electrophilic attack or involvement in hydrogen bonding. Positive potential (blue) would be expected around the hydrogen atoms. researchgate.net
Table 2: Example Frontier Molecular Orbital Energies from a DFT Study of a Piperidine Derivative Data derived from a computational study on a related piperidine compound to exemplify typical energy values.
| Molecular Orbital | Energy (eV) | Implication |
| HOMO | -6.8 | Region of electron donation (nucleophilic character) |
| LUMO | -1.4 | Region of electron acceptance (electrophilic character) |
| Energy Gap (ΔE) | 5.4 | Indicates high kinetic stability |
Vibrational Spectra Prediction and Comparison with Experimental Data
Theoretical vibrational frequencies can be calculated using DFT methods. uni-muenchen.de These predicted frequencies, corresponding to infrared (IR) and Raman spectra, are invaluable for interpreting experimental data and confirming molecular structure. researchgate.net The calculated spectrum allows for the assignment of specific vibrational modes (stretching, bending, twisting) to observed absorption bands. nih.gov For this compound, key predicted vibrations would include the C=O stretching of the acetyl group (typically around 1650 cm⁻¹), C-N stretching of the piperidine ring, and the C-Cl stretching of the chloroethyl side chain (typically around 650-750 cm⁻¹).
Molecular Dynamics (MD) Simulations for Dynamic Behavior in Different Environments
While quantum chemical calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations model the dynamic behavior of a molecule over time. researchgate.net By simulating the movements of atoms and their interactions, MD provides insights into conformational changes, flexibility, and interactions with surrounding molecules, such as solvents. An MD simulation of this compound in an aqueous environment could reveal the hydration shell around the molecule and the dynamic orientation of its flexible chloroethyl side chain.
Intermolecular Interactions and Crystal Packing Studies (e.g., Hirshfeld Surface Analysis)
In the solid state, molecular packing is dictated by intermolecular interactions. Hirshfeld surface analysis is a modern computational method used to visualize and quantify these interactions within a crystal lattice. nih.govnih.gov The Hirshfeld surface is mapped with properties like d_norm, which highlights regions of close contact between molecules. researchgate.net
Table 3: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Substituted Piperidine This table shows representative data from a Hirshfeld analysis of N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine to demonstrate the type of information obtained from such a study. nih.govnih.gov
| Contact Type | Contribution (%) | Description |
| H···H | 73.2% | Represents the major van der Waals interactions. |
| C···H / H···C | 18.4% | Indicates C-H···π or other weak interactions. |
| O···H / H···O | 8.4% | Corresponds to hydrogen bonding interactions. |
Prediction of Reactivity and Mechanistic Pathways through Computational Modeling
Computational modeling is a powerful tool for predicting the chemical reactivity of a molecule and elucidating potential reaction mechanisms. researchgate.net By analyzing the electronic properties derived from quantum chemical calculations, such as the HOMO-LUMO distribution and MEP maps, one can identify the most probable sites for nucleophilic or electrophilic attack. uni-muenchen.de
For this compound, the chloroethyl group is a key reactive site. The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic substitution (S_N2) reactions. Computational models can be used to calculate the activation energies and reaction pathways for such substitutions, predicting the feasibility and kinetics of different reactions. Furthermore, the carbonyl group could be involved in hydrolysis or reduction reactions, the pathways of which can also be modeled.
Vii. Applications of 1 Acetyl 2 2 Chloroethyl Piperidine in Advanced Organic Synthesis
Utility as a Versatile Synthetic Intermediate
The dual functionality of 1-acetyl-2-(2-chloroethyl)piperidine makes it an important building block for constructing more complex molecular architectures. Its utility stems from the ability to selectively perform reactions at the chloroethyl side chain or to deprotect the nitrogen for further functionalization, enabling a stepwise approach to highly substituted piperidine (B6355638) derivatives.
While the acetyl group protects the piperidine nitrogen, its removal unmasks a secondary amine, 2-(2-chloroethyl)piperidine (B3045677), which is a precursor for a wide array of N-functionalized piperidines. The chloroethyl group can be retained or transformed before or after N-functionalization. This stepwise approach is fundamental in creating libraries of compounds for drug discovery.
The synthesis of N-substituted piperidines is a significant area of organic chemistry. nih.gov Once the acetyl group is removed, the resulting secondary amine can undergo various reactions, including:
N-Alkylation: Reaction with various alkyl halides to introduce diverse substituents.
Reductive Amination: Condensation with aldehydes or ketones followed by reduction to yield N-alkyl or N-aralkyl derivatives.
N-Arylation: Coupling with aryl halides or boronic acids through methods like the Buchwald-Hartwig amination.
Acylation: Reaction with acid chlorides or anhydrides to introduce different acyl groups, potentially leading to amide-containing therapeutic agents.
The chloroethyl side chain itself is a reactive electrophile. It can react with various nucleophiles to generate a range of 2-substituted piperidines, which are key components in many biologically active molecules. researchgate.net
Table 1: Potential N-Functionalized Derivatives from 2-(2-chloroethyl)piperidine
| Reagent Class | Reaction Type | Potential Product Structure |
|---|---|---|
| R-Br (Alkyl Bromide) | N-Alkylation | 1-Alkyl-2-(2-chloroethyl)piperidine |
| Ar-CHO (Aryl Aldehyde) | Reductive Amination | 1-Aralkyl-2-(2-chloroethyl)piperidine |
The 2-(2-chloroethyl) substituent is perfectly positioned for intramolecular cyclization reactions, making this compound a valuable precursor for creating fused and bridged heterocyclic systems. researchgate.net Such scaffolds are prevalent in natural products and are highly sought after in medicinal chemistry due to their rigid conformations, which can lead to higher receptor selectivity.
Upon activation, the chloroethyl group can be attacked by a nucleophile tethered to the piperidine ring or introduced in a preceding step. A common transformation is intramolecular N-alkylation. After removal of the N-acetyl protecting group, the secondary amine can displace the chloride to form a five-membered ring fused to the piperidine, yielding an indolizidine core. The indolizidine skeleton is a key structural feature of many alkaloids with a wide range of biological activities.
Similarly, if a nucleophilic carbon is generated at the C3 position of the piperidine ring, an intramolecular C-alkylation could lead to the formation of a fused cyclopentane ring. These cyclization strategies are powerful methods for building molecular complexity from relatively simple starting materials. researchgate.net
Table 2: Potential Fused Heterocyclic Scaffolds via Intramolecular Cyclization
| Cyclization Type | Resulting Scaffold | Structural Class |
|---|---|---|
| Intramolecular N-Alkylation | Indolizidine | Fused bicyclic alkaloid |
The piperidine nucleus is the core scaffold of the potent synthetic opioid analgesic, fentanyl, and its numerous analogs. ussc.gov However, it is crucial to note that fentanyl itself is a 4-anilidopiperidine derivative, meaning the key functional groups are attached to the C4 position of the piperidine ring. arizona.edu In contrast, this compound is a C2-substituted isomer.
Therefore, this compound would not be a direct precursor in the classical synthesis of fentanyl. Instead, its value lies in the synthesis of structural analogs or isomers of fentanyl and other opioid or non-opioid compounds where substitution at the C2 position is desired. The design of such analogs is a common strategy in medicinal chemistry to explore the structure-activity relationships (SAR) of a drug class and to develop new compounds with altered pharmacological profiles, such as improved potency, selectivity, or reduced side effects. ussc.govnih.gov
Research has been conducted on fentanyl analogs with modifications at every position of the molecule, including the piperidine ring. ussc.govnih.gov For example, the synthesis of (2R)-1-phenethyl-4-(N-phenylpropionamido)piperidine-2-carboxamide has been reported, demonstrating that functionalization at the C2 position is an area of interest for creating new opioid-like molecules. nih.gov this compound could serve as a starting material for novel scaffolds that, while not being direct fentanyl analogs, still target opioid receptors or other central nervous system receptors due to the presence of the privileged piperidine motif.
Contributions to Methodological Advancements in Organic Chemistry
Versatile building blocks like this compound are instrumental in the development of new synthetic methodologies. The presence of two distinct and orthogonally reactive functional groups (a protected amine and an alkyl chloride) allows chemists to test the selectivity and efficiency of new reactions.
For instance, new catalytic systems for cross-coupling reactions could be tested by using the chloroethyl group as the electrophile. Advances in C-H activation could be applied to functionalize other positions on the piperidine ring while the key handles remain intact for subsequent transformations. Furthermore, methods for stereoselective synthesis can be developed and assessed using precursors like this, where controlling the stereochemistry at the C2 position is critical for the biological activity of the final product. researchgate.net The development of one-pot reactions that combine multiple steps, such as deprotection, substitution, and cyclization, often relies on substrates with precisely positioned reactive groups like this compound. nih.gov
Consideration of Sustainable and Green Chemistry Methodologies in Synthesis
In recent years, the principles of green chemistry have become increasingly important in pharmaceutical synthesis to reduce environmental impact and improve efficiency. unibo.it While specific research on the green synthesis of this compound is not widely documented, the general principles can be applied to its synthesis and subsequent reactions.
The synthesis of N-substituted piperidones and piperidines has been approached using green chemistry principles, presenting advantages over classical methods. nih.gov Key considerations for a greener synthesis involving this intermediate would include:
Atom Economy: Utilizing catalytic methods rather than stoichiometric reagents, for example, in cyclization or substitution reactions, to minimize waste.
Use of Greener Solvents: Replacing hazardous solvents like dichloromethane (B109758) or chlorinated solvents with more environmentally benign alternatives such as 2-methyltetrahydrofuran, ethanol, or even water where possible.
Catalysis: Employing recyclable metal catalysts or developing organocatalytic methods for the transformations involving the chloroethyl group or for the functionalization of the piperidine nitrogen. nih.gov
Energy Efficiency: Using methods like microwave-assisted synthesis to potentially reduce reaction times and energy consumption. nih.gov
The development of sustainable routes to valuable heterocyclic building blocks is a major focus of modern organic synthesis, and applying these principles to the production and use of intermediates like this compound is essential for the future of the pharmaceutical industry. unibo.it
Q & A
Q. What are the optimized synthetic routes for 1-Acetyl-2-(2-chloroethyl)piperidine, and how can reaction conditions be tailored to improve yield?
The synthesis typically involves nucleophilic substitution or acetylation reactions. For example, a method adapted from similar piperidine derivatives involves refluxing 1-(2-chloroethyl)piperidine with acetylating agents (e.g., acetyl chloride) in the presence of a base like K₂CO₃. Reaction optimization may include:
- Solvent selection : Dry acetone or dichloromethane to minimize side reactions.
- Temperature control : Reflux at 60–70°C for 8–12 hours to ensure completion.
- Purification : Column chromatography or recrystallization using ethyl acetate/hexane mixtures. Yield improvements can be monitored via TLC (e.g., methanol:DCM 4:6) and quantified via HPLC .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
A multi-technique approach is recommended:
- NMR : ¹H/¹³C NMR to confirm acetyl and chloroethyl substituents (e.g., δ ~2.1 ppm for acetyl CH₃; δ ~3.6–3.8 ppm for chloroethyl CH₂).
- IR : Peaks at ~1650–1700 cm⁻¹ (C=O stretch) and ~600–800 cm⁻¹ (C-Cl stretch).
- Mass spectrometry : High-resolution MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.
- HPLC : Purity assessment using C18 columns with UV detection at 210–254 nm. Cross-validation with X-ray crystallography (if crystalline) resolves ambiguities in stereochemistry .
Q. How can researchers design stability studies for this compound under varying storage conditions?
Stability protocols should include:
- Stress testing : Expose the compound to heat (40–80°C), humidity (75% RH), and light (UV/visible) for 1–4 weeks.
- Analytical endpoints : Monitor degradation via HPLC for purity loss and LC-MS for byproduct identification.
- pH-dependent stability : Assess hydrolysis rates in buffered solutions (pH 1–10) at 37°C. Data should be analyzed using kinetic models (e.g., Arrhenius equation for thermal degradation) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
Contradictions often arise from assay variability or structural heterogeneity. Solutions include:
- Standardized assays : Use cell lines with consistent receptor expression (e.g., HEK293 for GPCR studies).
- Structural analogs : Synthesize derivatives with systematic substitutions (e.g., replacing chloroethyl with fluoropropyl) to isolate pharmacophores.
- Computational docking : Map binding affinities to target proteins (e.g., acetylcholinesterase) using AutoDock Vina or Schrödinger Suite. Cross-disciplinary collaboration with crystallographers (for target-ligand complexes) enhances mechanistic clarity .
Q. How can computational modeling predict reaction mechanisms involving this compound?
Density Functional Theory (DFT) or Molecular Dynamics (MD) simulations are key:
- DFT : Optimize transition states for acetylation or nucleophilic substitution steps (B3LYP/6-31G* basis set).
- Solvent effects : Include implicit solvent models (e.g., PCM for acetone/water mixtures).
- Kinetic isotope effects : Validate mechanisms using deuterated analogs. Experimental validation via kinetic studies (e.g., Eyring plots) or isotopic labeling (¹³C/²H) corroborates computational findings .
Q. What advanced crystallization techniques enable high-quality single-crystal X-ray diffraction of this compound?
Successful crystallization requires:
- Solvent screening : Use vapor diffusion with mixed solvents (e.g., DCM:hexane or ethanol:water).
- Temperature gradients : Slow cooling from 40°C to 4°C over 72 hours.
- Additives : Introduce trace co-solvents (e.g., diethyl ether) to reduce nucleation density. Data collection at synchrotron facilities (λ = 0.7–1.0 Å) improves resolution for complex piperidine conformers .
Methodological Notes
- Theoretical framework : Link experiments to pharmacological hypotheses (e.g., acetyl group interactions with enzyme active sites) or reaction mechanistic theories .
- Data contradiction analysis : Use multivariate statistics (PCA or PLS-DA) to identify outliers in biological or spectroscopic datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
